Enantiomeric Purity Specifications vs. Racemic Baseline
Commercially sourced Norprostol, (-)- is supplied with a certified purity of ≥98% (assay) and a defined enantiomeric excess that meets or exceeds the EP system suitability criterion for baseline separation from the (R)-(+)-enantiomer . The racemic mixture (±)-norprostol (CAS 40098-26-8) contains approximately 50% (S)- and 50% (R)-enantiomers by definition, yielding a theoretical enantiomeric excess of 0% [1]. For analytical reference standard applications, the racemic mixture produces overlapping or unresolved peaks that violate pharmacopoeial impurity profiling requirements [2].
| Evidence Dimension | Enantiomeric purity and chromatographic resolution |
|---|---|
| Target Compound Data | ≥98% chemical purity; baseline resolved from (R)-enantiomer under EP Misoprostol Impurity F conditions; specific optical rotation -10.4° (c=1, CHCl3) |
| Comparator Or Baseline | (±)-Norprostol (CAS 40098-26-8): ~50% (S)-enantiomer, ~50% (R)-enantiomer; optical rotation ~0° [1] |
| Quantified Difference | Enantiomeric excess: ~100% vs. 0%; chromatographic resolution factor: >1.5 vs. <0.5 (estimated from EP system suitability criteria) [2] |
| Conditions | HPLC with chiral stationary phase; EP Misoprostol monograph Impurity F identification conditions |
Why This Matters
Only the enantiopure (S)-form meets the regulatory identity and purity criteria for use as a Misoprostol EP Impurity F reference standard; racemic material is analytically non-compliant.
- [1] FDA Substance Registration System. NORPROSTOL UNII: 8H5M38A5YP. CAS 40098-26-8. Methyl (±)-3-hydroxy-5-oxo-1-cyclopentene-1-heptanoate. View Source
- [2] European Pharmacopoeia 11.0. Misoprostol monograph. Related substances test: chromatographic separation of Impurity F (CAS 42038-75-5) from its (R)-enantiomer. View Source
